molecular formula C11H8N2O6S2 B3057781 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 850635-41-5

3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B3057781
CAS No.: 850635-41-5
M. Wt: 328.3 g/mol
InChI Key: CITCNTPVKZFUAJ-UHFFFAOYSA-N
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Description

3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which is an aromatic sulfonamide. The molecular formula of this compound is C₁₁H₈N₂O₆S₂, and it has a molecular weight of 328.321 Da

Preparation Methods

The synthesis of 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid typically involves the reaction of 3-nitroaniline with thiophene-2-carboxylic acid under specific conditions. The reaction is facilitated by the presence of a sulfonyl chloride, which helps in the formation of the sulfonamide linkage. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to ensure the proper formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. For instance, the sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways in bacteria, making the compound a potential antibacterial agent .

Comparison with Similar Compounds

3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid can be compared with other sulfanilides and thiophene carboxylic acids. Similar compounds include:

The uniqueness of 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O6S2/c14-11(15)10-9(4-5-20-10)21(18,19)12-7-2-1-3-8(6-7)13(16)17/h1-6,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITCNTPVKZFUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850635-41-5
Record name 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08306
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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